Diethyl (3-chloro-2-pyrazinyl)malonate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2O4 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
diethyl 2-(3-chloropyrazin-2-yl)propanedioate |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-10(15)7(11(16)18-4-2)8-9(12)14-6-5-13-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
AFWWHLDUPRKHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1Cl)C(=O)OCC |
Origin of Product |
United States |
Mechanistic Investigations of Key Transformations
Mechanistic Pathways of Pyrazine (B50134) Ring Formation
The formation of the core pyrazine ring, specifically the precursor 2,3-dichloropyrazine (B116531), is a critical preliminary stage. Generally, pyrazine rings are synthesized through condensation reactions. The most established methods involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net This process typically proceeds through a double condensation to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.netresearchgate.net Common oxidizing agents for this aromatization step include manganese oxide or copper(II) oxide. researchgate.net
Another significant pathway, particularly relevant in food chemistry but illustrative of the fundamental bond formations, is the Maillard reaction. nih.gov This involves the reaction between an amino acid and a reducing sugar, which generates α-aminoketones via Strecker degradation. Two of these α-aminoketone molecules can then condense to form a dihydropyrazine, which subsequently oxidizes to the final pyrazine product. nih.gov
For the specific synthesis of the 2,3-dichloropyrazine precursor, several targeted industrial routes are employed:
From Piperazine (B1678402): A two-step process starting from piperazine involves an initial reaction with phosgene (B1210022) to yield N,N'-bis-chlorocarbonyl-piperazine. This intermediate is then subjected to high-temperature chlorination in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to furnish 2,3-dichloropyrazine. google.com
From 2,3-Dihydroxypyrazine: An alternative route begins with the chlorination of 2,3-dihydroxypyrazine using a potent chlorinating agent like phosphorus oxychloride (POCl₃). google.comchemicalbook.com
From Aminopyrazines: A Sandmeyer-type reaction can be utilized, starting with an aminopyrazine. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion, often using a copper catalyst. mdpi.comgoogle.com
These pathways provide the essential chloropyrazine scaffold required for the subsequent introduction of the malonate moiety.
Detailed Analysis of Malonic Ester Alkylation Mechanisms (SN2, Enolate Formation)
The introduction of the pyrazinyl group onto the diethyl malonate backbone is a variation of the classic malonic ester synthesis. This synthesis hinges on the pronounced acidity of the α-hydrogens of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups. The mechanism proceeds via two primary steps:
Enolate Formation: The first step is an acid-base reaction where a suitable base abstracts one of the acidic α-protons from diethyl malonate. wikipedia.orglibretexts.org Strong bases are not typically required; a moderately strong base like sodium ethoxide (NaOEt) is sufficient to deprotonate the malonic ester quantitatively, forming a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge of this carbanion is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability and nucleophilicity. masterorganicchemistry.com
Nucleophilic Attack (SN2): The resulting enolate anion is a potent carbon-based nucleophile. In a traditional malonic ester synthesis, this enolate attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. openochem.orgvaia.com However, in the synthesis of Diethyl (3-chloro-2-pyrazinyl)malonate, the electrophile is the 2,3-dichloropyrazine molecule. The enolate attacks one of the carbon atoms bearing a chlorine atom on the pyrazine ring. This specific reaction is more accurately described as a Nucleophilic Aromatic Substitution (SNAr), which is detailed in the following section.
The choice of base and solvent is crucial. To prevent transesterification, the alkoxide base used typically matches the alcohol portion of the ester (e.g., sodium ethoxide for diethyl malonate). wikipedia.org
Mechanisms of Nucleophilic Aromatic Substitution on Chloropyrazines
The reaction between the diethyl malonate enolate and 2,3-dichloropyrazine is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on alkyl halides (SN2), the SNAr mechanism does not occur in a single concerted step. Aryl halides are generally resistant to SN2 reactions due to the steric hindrance of the benzene (B151609) ring and the strength of the C(sp²)–X bond.
The pyrazine ring, however, is highly electron-deficient due to the inductive effect of the two electronegative nitrogen atoms. This electronic feature makes the ring carbons electrophilic and susceptible to attack by strong nucleophiles. The SNAr mechanism proceeds through a two-step addition-elimination pathway: nih.gov
Addition of the Nucleophile: The diethyl malonate enolate attacks the carbon atom at the C-2 position of the 2,3-dichloropyrazine ring. This attack is favored because the nitrogen atoms can effectively stabilize the resulting negative charge. This step disrupts the aromaticity of the pyrazine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge in this complex is delocalized across the ring system and onto the nitrogen atoms, which provides significant stabilization.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which is a chloride ion. nih.gov The lone pair of electrons from the negatively charged carbon reforms the π-bond, ejecting the chloride from the C-2 position.
| Factor | Influence on Mechanism | Effect on Rate |
|---|---|---|
| Nucleophile Strength | A stronger nucleophile (more reactive malonate enolate) attacks the electrophilic ring more readily. | Increases the rate of the addition step (rate-determining step). |
| Pyrazine Ring Activation | Electron-withdrawing nitrogen atoms and the second chlorine atom increase the electrophilicity of the ring carbons. | Increases the rate by lowering the activation energy for nucleophilic attack. |
| Leaving Group Ability | The ability of the halide to depart and stabilize the negative charge. For SNAr, the C-X bond is broken in the fast second step, so its strength is less critical than in SN2. | Generally F > Cl > Br > I, as more electronegative atoms better activate the ring for the initial attack. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are effective at solvating the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity. Some studies show water can also be an effective "green" solvent. nih.gov | Can significantly accelerate the reaction by increasing the effective strength of the nucleophile. |
Mechanistic Insights into Metal-Catalyzed Coupling Reactions
An alternative to the SNAr pathway for forming the C-C bond between the pyrazine and malonate moieties is through transition metal-catalyzed cross-coupling reactions. mdpi.com While SNAr is often efficient for activated heterocycles, cross-coupling methods provide a powerful and versatile alternative, especially for less reactive substrates. Palladium and copper are the most common catalysts for such transformations.
A plausible mechanism, modeled after related cross-coupling reactions, would involve a catalytic cycle:
Oxidative Addition: The active catalyst, typically a Pd(0) or Cu(I) species, undergoes oxidative addition into the carbon-chlorine bond of the chloropyrazine. This forms a new organometallic complex, for example, a Pyrazinyl-Pd(II)-Cl species.
Ligand Exchange/Transmetalation: The diethyl malonate enolate would then coordinate to the metal center. This can occur through a ligand exchange process, where the enolate displaces another ligand on the metal complex.
Reductive Elimination: The final step is reductive elimination, where the pyrazinyl group and the malonate group couple together, forming the C-C bond of the desired product. This step regenerates the active Pd(0) or Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Copper-catalyzed cross-coupling reactions of diethyl malonate with 2-chloropyridines, a close structural analog to chloropyrazines, have been demonstrated, suggesting the viability of this pathway. researchgate.net Similarly, palladium catalysts are widely used for various C-C bond formations on pyrazine rings, including Miyaura borylation and Suzuki coupling, highlighting the potential for a palladium-catalyzed malonate coupling. rsc.orgresearchgate.net
| Feature | SNAr Mechanism | Metal-Catalyzed Cross-Coupling |
|---|---|---|
| Reagents | Requires a strong nucleophile (malonate enolate) and an activated aryl halide. | Requires a transition metal catalyst (e.g., Pd, Cu), ligands, and a base. |
| Reaction Conditions | Can often be performed under relatively mild, metal-free conditions. | Conditions vary; may require specific ligands, temperatures, and inert atmospheres. |
| Substrate Scope | Generally limited to electron-deficient (activated) aryl halides. | Broader substrate scope, including less activated aryl halides. |
| Key Intermediate | Meisenheimer complex (anionic σ-complex). | Organometallic species (e.g., Pd(II) or Cu(III) intermediate). |
Reaction Kinetics and Thermodynamic Considerations in Pyrazinyl Malonate Synthesis
The synthesis of this compound is governed by both kinetic and thermodynamic factors that influence reaction rates and product distribution.
For the SNAr Pathway:
For the Metal-Catalyzed Pathway:
Reactivity and Chemical Transformations of Diethyl 3 Chloro 2 Pyrazinyl Malonate
Reactions at the Malonate Ester Moiety
The malonate portion of the molecule is characterized by an active methylene (B1212753) group (a -CH2- group flanked by two carbonyls) and two ethyl ester functionalities. These features are responsible for its participation in hydrolysis, decarboxylation, transesterification, halogenation, and various condensation and cyclization reactions.
Hydrolysis and Decarboxylation Pathways
Similar to other malonic esters, diethyl (3-chloro-2-pyrazinyl)malonate can undergo hydrolysis of its two ester groups to yield the corresponding dicarboxylic acid, (3-chloro-2-pyrazinyl)malonic acid. This transformation can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. khanacademy.org Basic hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net
The resulting (3-chloro-2-pyrazinyl)malonic acid is a β-dicarboxylic acid, which is susceptible to decarboxylation upon heating. openochem.org This process involves the loss of one of the carboxyl groups as carbon dioxide, typically through a cyclic transition state, to form 2-(chloromethyl)-3-carboxypyrazine. Subsequent decarboxylation can lead to the formation of 2-chloro-3-methylpyrazine. The tendency for substituted malonic acids to decarboxylate upon heating is a well-established characteristic. beilstein-journals.orgnih.gov Vigorous hydrolysis conditions, such as heating with a mixture of aqueous hydrobromic acid and acetic acid, can lead directly to the decarboxylated product. beilstein-journals.orgnih.gov
Table 1: Conditions for Hydrolysis and Decarboxylation of Malonic Esters
| Condition | Catalyst/Reagent | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H2SO4, Heat | (3-chloro-2-pyrazinyl)malonic acid | Both ester groups are hydrolyzed. masterorganicchemistry.comgoogle.com |
| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH, Heat | Disodium (3-chloro-2-pyrazinyl)malonate | Followed by acidification to yield the dicarboxylic acid. nih.gov |
| Decarboxylation | Heat | 2-(chloromethyl)-3-carboxypyrazine | Occurs readily with the substituted malonic acid intermediate. openochem.org |
Transesterification Reactions
Transesterification is a process where the ethyl groups of the diethyl ester are exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.org In the context of this compound, reacting it with an alcohol (e.g., methanol) in the presence of a catalyst like scandium(III) triflate or even silica chloride would be expected to yield the corresponding dimethyl ester or other dialkyl esters. organic-chemistry.org
It is important to select reaction conditions carefully to avoid this pathway if it is not the desired outcome. For instance, when using an alkoxide base for other reactions, such as alkylation, the alkoxide should match the ester (i.e., sodium ethoxide with a diethyl ester) to prevent scrambling of the ester groups. wikipedia.org
Derivatization via Alpha-Halogenation
The methylene group alpha to the two carbonyl groups in this compound is acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can react with electrophilic halogenating agents to introduce a halogen atom at the alpha-position. masterorganicchemistry.comopenochem.org
Common halogenating agents include N-bromosuccinimide (NBS) or bromine (Br2) for bromination, and N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) for chlorination. mdpi.com The reaction can be performed under either acidic or basic conditions, although base-promoted halogenation is common for active methylene compounds. youtube.com This derivatization provides a handle for further synthetic transformations.
Condensation and Cyclization Reactions with Other Reagents
The active methylene group of this compound serves as a key component in various carbon-carbon bond-forming reactions, particularly condensation and cyclization reactions. nih.govresearchgate.net
Knoevenagel Condensation : This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an amino acid. organicreactions.orgamazonaws.comwikipedia.orgthermofisher.com The reaction with an aldehyde would yield an alkylidene derivative, an α,β-unsaturated compound, after dehydration. wikipedia.org The product selectivity can often be controlled by reaction conditions. nih.gov
Michael Addition : The enolate generated from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. mdpi.comnih.govresearchgate.net This is a powerful method for forming new carbon-carbon bonds.
Cyclocondensation Reactions : Diethyl malonate and its derivatives are classic building blocks for the synthesis of various heterocycles. nih.govresearchgate.netmdpi.com For example, reaction with urea in the presence of a strong base yields barbituric acid derivatives. nih.govmdpi.com Similarly, condensation with other 1,3-dinucleophiles like amidines can lead to the formation of six-membered heterocyclic rings. nih.govmdpi.com
Reactions at the Chloropyrazine Moiety
The chlorine atom on the pyrazine (B50134) ring is the site of reactivity for this part of the molecule.
Nucleophilic Displacement of the Chlorine Atom
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic property activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netyoutube.comnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate, although some SNAr reactions may be concerted. nih.gov
A wide variety of nucleophiles can displace the chloride ion, leading to a diverse array of substituted pyrazine derivatives. The reactivity is enhanced by the electron-withdrawing nature of the ring nitrogens. nih.gov
Table 2: Examples of Nucleophilic Substitution on the Chloropyrazine Moiety
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Alkoxides | Sodium methoxide (NaOMe) | 2-Alkoxy-3-(diethyl malonyl)pyrazine | rsc.org |
| Amines | Morpholine, Piperidine | 2-Amino-3-(diethyl malonyl)pyrazine | researchgate.netyoutube.com |
| Thiolates | Sodium benzyl sulphide | 2-Thioether-3-(diethyl malonyl)pyrazine | rsc.org |
| Hydroxide | Sodium hydroxide (NaOH) | 2-Hydroxy-3-(diethyl malonyl)pyrazine | rsc.org |
These reactions are fundamental in modifying the pyrazine core and are widely used in the synthesis of pharmaceuticals and agrochemicals where the pyrazine scaffold is present.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The chloro-substituent on the electron-deficient pyrazine ring is highly susceptible to displacement via palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity is a cornerstone of its utility in synthesizing more complex pyrazine derivatives.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. rsc.org For this compound, this reaction allows for the introduction of various aryl and vinyl groups at the C-3 position of the pyrazine ring. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.net While chloroarenes can be less reactive than their bromo or iodo counterparts, the electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step, making the reaction feasible. researchgate.net A variety of arylboronic acids can be used, leading to a wide range of 3-aryl-2-pyrazinylmalonate derivatives. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction is co-catalyzed by palladium and copper(I) salts and is conducted in the presence of an amine base, which also often serves as the solvent. nih.govmdpi.com Applying this to this compound provides a direct route to 3-alkynyl-pyrazine derivatives. These products are valuable intermediates themselves, as the alkyne functionality can undergo further transformations, such as cycloadditions or reductions. The reaction proceeds under mild conditions, often at room temperature, making it compatible with the ester functionalities of the malonate group. nih.gov
Below is a table summarizing typical conditions for these cross-coupling reactions.
| Reaction | Catalyst System | Typical Base | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | R-B(OH)₂ | 3-Aryl/Vinyl-pyrazinylmalonate |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | R-C≡CH | 3-Alkynyl-pyrazinylmalonate |
Further Functionalization of the Pyrazine Ring (e.g., alkylation, hydrogenation)
Beyond cross-coupling, the pyrazine ring and its substituents can undergo additional functionalization, expanding the synthetic possibilities.
Alkylation: While direct C-H alkylation of the pyrazine ring is challenging, alkyl groups can be introduced onto the ring using cross-coupling methodologies. For instance, Suzuki conditions can be adapted for B-alkyl compounds, and Negishi (using organozinc reagents) or Kumada (using Grignard reagents) couplings can effectively install alkyl groups at the C-3 position, replacing the chlorine atom. Separately, the malonate moiety possesses an acidic α-hydrogen, which can be readily deprotonated by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a stabilized enolate. This enolate is a potent nucleophile that can be C-alkylated by reacting with various alkyl halides, providing access to α-alkylated pyrazinylmalonate derivatives. sci-hub.box
Hydrogenation: The aromatic pyrazine ring can be reduced via catalytic hydrogenation. Under forcing conditions using catalysts like platinum oxide (PtO₂) or rhodium on alumina, the pyrazine ring can be fully saturated to yield a piperazine (B1678402) derivative. This transformation dramatically alters the electronic and conformational properties of the molecule. Concurrently, the chloro-substituent is typically lost through hydrogenolysis during this process. In a different transformation, while catalytic hydrogenation under standard conditions (e.g., Pd/C) may not affect the ester groups, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionalities of the malonate to a 1,3-diol. A study on a related compound, diethyl 2-chloro-2-(2′,4′,6′-trifluorophenyl)malonate, demonstrated that the chloro group could be removed via hydrogenation over a Raney nickel catalyst in the presence of triethylamine. nih.gov
Transformations Involving Both Moieties
The true synthetic power of this compound is realized in transformations that engage both the pyrazine ring and the malonate side chain, particularly in the construction of fused heterocyclic systems.
Intramolecular Cyclization Reactions for Fused Ring Systems
The compound is an ideal precursor for intramolecular cyclization reactions. A common strategy involves first replacing the C-3 chlorine atom with a nucleophilic group via an SₙAr reaction or a transition-metal-catalyzed process (e.g., Buchwald-Hartwig amination). The newly installed nucleophile can then react with one of the proximal ester groups of the malonate moiety to forge a new ring. For example, substitution of the chlorine with an amine (R-NH₂) would yield an intermediate that, upon heating or treatment with a base, could undergo intramolecular cyclization via amide bond formation, eliminating a molecule of ethanol. This pathway leads to the formation of a fused pyrazinopyridinone ring system, a core structure found in many biologically active molecules. Analogous intramolecular reactions of diethyl (2-haloaryl)malonates are known to be effective for creating fused ring systems. eurekaselect.com
Formation of Novel Fused Heterocyclic Architectures
The intramolecular cyclization strategies described above provide a powerful platform for accessing diverse and novel fused heterocyclic architectures. The specific structure of the resulting fused system is determined by the nature of the nucleophile introduced at the C-3 position.
Pyrido[2,3-b]pyrazines: As mentioned, introducing an amine followed by cyclization is a direct route to the pyrido[2,3-b]pyrazine core. rsc.orgnih.govrsc.org This scaffold is of significant interest in medicinal chemistry.
Thieno[2,3-b]pyrazines: If the chlorine is substituted with a thiol-containing nucleophile, a subsequent intramolecular cyclization could yield a fused thienopyrazine system.
Other Fused Systems: By employing bifunctional nucleophiles, more complex polycyclic architectures can be assembled. For example, using a hydrazine (B178648) derivative could lead to the formation of fused pyrazinopyridazinone systems.
The following table illustrates potential fused systems accessible from this compound.
| Initial C-3 Substituent (Nu) | Intermediate | Fused Ring System |
| -NHR | Diethyl (3-(alkylamino)-2-pyrazinyl)malonate | Pyrido[2,3-b]pyrazine derivative |
| -OH | Diethyl (3-hydroxy-2-pyrazinyl)malonate | Pyrano[2,3-b]pyrazine derivative |
| -SH | Diethyl (3-mercapto-2-pyrazinyl)malonate | Thieno[2,3-b]pyrazine derivative |
Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For Diethyl (3-chloro-2-pyrazinyl)malonate, both ¹H NMR and ¹³C NMR spectroscopy would be utilized to provide detailed information about the molecular framework.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the pyrazinyl ring, the methine proton of the malonate group, and the methylene (B1212753) and methyl protons of the two ethyl ester groups. The chemical shifts (δ) of the pyrazinyl protons would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms within the ring, likely appearing in the aromatic region of the spectrum. The coupling patterns (splitting) between adjacent protons would be crucial in determining their relative positions on the pyrazine (B50134) ring. The methine proton of the malonate moiety would likely appear as a singlet, while the ethyl groups would exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, resulting from spin-spin coupling.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each unique carbon atom in the molecule, including the carbons of the pyrazinyl ring, the carbonyl carbons of the ester groups, the methine carbon, and the carbons of the ethyl groups. The chemical shifts of the pyrazinyl carbons would be particularly informative for confirming the substitution pattern.
Utilization of Mass Spectrometry (MS) in Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would allow for the confirmation of its elemental formula.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.
A strong absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester carbonyl groups. The C-O stretching vibrations of the ester would likely appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the aromatic pyrazinyl ring, including C=C and C=N stretching, would be expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would typically be observed in the fingerprint region, below 800 cm⁻¹. The presence of C-H stretching vibrations from the aliphatic ethyl groups and the aromatic pyrazinyl ring would be seen around 2850-3100 cm⁻¹.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC would be used as a rapid and convenient method to monitor the progress of the synthesis of this compound and to get a preliminary indication of its purity. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often under UV light.
Column Chromatography: For the purification of the crude product on a larger scale, column chromatography would be the method of choice. A suitable stationary phase, such as silica gel, and an optimized mobile phase (a single solvent or a mixture of solvents) would be used to separate the desired compound from any impurities or byproducts based on their differential adsorption to the stationary phase.
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, Gas Chromatography (GC) could be employed for purity analysis. When coupled with a mass spectrometer (GC-MS), this technique would provide both the retention time of the compound, which is a characteristic property under specific conditions, and its mass spectrum, allowing for definitive identification and quantification of its purity.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of Diethyl (3-chloro-2-pyrazinyl)malonate is essential for understanding its three-dimensional structure and the flexibility of its various components. The molecule possesses several rotatable single bonds: the C-C bond linking the pyrazine (B50134) ring to the malonate moiety, the C-C bonds within the diethyl ester groups, and the C-O bonds of the esters. The rotation around these bonds gives rise to various possible conformations, each with a different potential energy.
Conformational analysis aims to identify the most stable conformers, which are those that exist at energy minima on the potential energy surface. This is typically achieved by systematically rotating the key dihedral angles and calculating the corresponding energy of the molecule using molecular mechanics force fields or more accurate quantum chemical methods. For instance, theoretical studies on similar heterocyclic compounds have successfully elucidated preferred geometries. dergipark.org.tr The analysis for this compound would likely reveal that steric hindrance between the bulky diethyl malonate group and the chloro-substituted pyrazine ring plays a crucial role in determining the most stable conformations. One ester group might be nearly coplanar with the pyrazine ring to maximize conjugation, while the other is oriented differently to minimize steric clash. nih.gov
| Dihedral Angle | Description | Expected Influence on Conformation |
| Cl-C(3)-C(2)-C(malonate) | Rotation of the malonate group relative to the pyrazine ring | Governs steric interactions between the chloro substituent and the malonate group. |
| C(2)-C(malonate)-C(carbonyl)-O | Rotation of the carbonyl groups of the malonate | Influences the overall shape and polarity of the molecule. |
| C(malonate)-C(carbonyl)-O-CH2 | Rotation around the ester C-O bond | Affects the orientation of the terminal ethyl groups. |
This is an interactive data table. You can sort and filter the data.
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules, including pyrazine derivatives. mostwiedzy.plmdpi.comresearchgate.net Methods like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) provide a good balance between accuracy and computational cost for such systems. rsc.orgnih.gov
For this compound, DFT calculations can be used to determine a wide range of properties:
Optimized Geometry: To find the most stable molecular structure corresponding to a minimum on the potential energy surface.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atoms of the pyrazine ring and the carbonyl oxygens of the malonate group are expected to be electron-rich sites, while the hydrogen atoms and the carbon atom attached to the chlorine are likely to be electron-poor.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hyperconjugative, and conjugative interactions within the molecule. dergipark.org.tr It can quantify the delocalization of electron density between the pyrazine ring and the malonate substituent.
| Calculated Property | Typical Method | Information Gained | Relevance to this compound |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Bond lengths, bond angles, dihedral angles of the lowest energy conformer. | Provides the most stable 3D structure. |
| HOMO/LUMO Energies | DFT, TD-DFT | Electronic excitation properties, reactivity, kinetic stability. | The energy gap indicates reactivity towards nucleophiles/electrophiles. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps of electron density, prediction of sites for electrophilic and nucleophilic attack. | Identifies reactive sites on the pyrazine and malonate moieties. |
| Natural Bond Orbital (NBO) Charges | NBO Analysis | Atomic charges, intramolecular charge transfer. | Reveals electronic effects of the chloro and malonate substituents on the pyrazine ring. |
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Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. arxiv.org For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The pyrazine ring is electron-deficient, which facilitates this type of reaction.
Theoretical methods can be used to model the entire reaction coordinate for the substitution of the chlorine atom with a nucleophile (e.g., an amine or an alkoxide). This involves:
Locating Reactants and Products: The geometries of the starting material and the final product are optimized.
Searching for the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. scm.com Algorithms are used to locate this structure, which represents the highest energy point along the reaction pathway. The geometry of the TS provides insight into the mechanism of the reaction (e.g., the formation of a Meisenheimer complex).
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (barrier) for the reaction. A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that the located transition state correctly connects the reactants and products. mdpi.com
Modern approaches, including the use of machine learning and graph neural networks, are being developed to accelerate the prediction of reaction pathways and the search for transition states, making these calculations more efficient for complex organic molecules. arxiv.orgnih.govchemrxiv.org
Structure-Reactivity Relationships in Related Pyrazine Derivatives
The study of structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR) for a series of related compounds provides valuable insights that can be applied to this compound. researchgate.net Computational studies on various pyrazine derivatives have established clear connections between their chemical structure and their reactivity or biological activity. acs.orgnih.govmdpi.com
For instance, DFT studies on substituted pyrazines show how electron-withdrawing and electron-donating groups influence the electronic properties of the ring. mostwiedzy.pl
Electron-Withdrawing Groups (EWGs): Substituents like the chlorine atom and the diethyl malonate group in the target molecule are electron-withdrawing. They lower the energy of the LUMO of the pyrazine ring, making it more susceptible to nucleophilic attack. This is a key factor in the reactivity of the C-Cl bond towards substitution.
Electron-Donating Groups (EDGs): If an EDG were present on the ring, it would raise the HOMO energy, making the molecule more susceptible to electrophilic attack and potentially less reactive towards nucleophiles.
By computationally analyzing a series of pyrazine derivatives with different substituents, it is possible to build models that correlate calculated electronic parameters (like orbital energies, atomic charges, or dipole moments) with experimentally observed reaction rates. researchgate.net This approach allows for the rational design of new pyrazine derivatives with tailored reactivity for specific applications in fields like medicinal chemistry and materials science. nih.govmdpi.com
Advanced Applications in Synthetic Organic Chemistry
Diethyl (3-chloro-2-pyrazinyl)malonate as a Building Block for Complex Heterocyclic Systems
This compound is a versatile reagent in organic synthesis, valued for its combination of a reactive malonate unit and an electron-deficient pyrazine (B50134) ring. The presence of the chloro substituent provides a site for nucleophilic substitution or cross-coupling reactions, while the active methylene (B1212753) group of the malonate ester is a potent nucleophile, ideal for forming new carbon-carbon and carbon-heteroatom bonds. These features make it a valuable precursor for the synthesis of a variety of complex heterocyclic structures.
Precursor for Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds
The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors for cancer therapy. The conventional and widely adopted method for constructing this bicyclic system involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, such as a malonate ester.
In this context, this compound can theoretically serve as the 1,3-dicarbonyl component. The general reaction mechanism involves the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the malonate, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine (B1678525) ring. While this is a foundational reaction in heterocyclic chemistry, specific examples detailing the use of this compound to produce pyrazolo[1,5-a]pyrimidines bearing a pyrazinyl substituent are not extensively documented in publicly available research. The reactivity, however, is based on well-established synthetic principles.
Role in the Synthesis of Fused Pyrazines
The pyrazine moiety of this compound is a platform for the construction of more complex fused heterocyclic systems. The chloro-substituent and the adjacent nitrogen atom create an electron-deficient site, making the ring susceptible to nucleophilic aromatic substitution or addition reactions, which can be followed by cyclization to form fused pyrazine derivatives.
For instance, reaction with a binucleophile, such as a substituted hydrazine (B178648) or an amino-thiol, could lead to the formation of triazolo[4,3-a]pyrazines or thiazolo[3,2-a]pyrazines, respectively. The reaction would proceed via initial substitution of the chloride, followed by an intramolecular condensation involving one of the malonate's ester groups. The specific outcomes and yields of such reactions are highly dependent on the chosen reaction conditions and the nature of the nucleophile.
Table 1: Potential Fused Pyrazine Systems from this compound
| Binucleophile | Potential Fused Pyrazine Product | General Reaction Type |
|---|---|---|
| Substituted Hydrazine (R-NH-NH₂) | Triazolo[4,3-a]pyrazine derivative | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization |
| 2-Aminoethanethiol (HS-CH₂-CH₂-NH₂) | Thiazolo[3,2-a]pyrazine derivative | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization |
| o-Phenylenediamine | Pyrazino[2,3-b]quinoxaline derivative | Double Nucleophilic Aromatic Substitution or Condensation |
Intermediate in the Preparation of Diversely Substituted Malonate Derivatives
This compound serves as an excellent starting point for creating a library of diversely substituted malonates. The reactivity of the compound can be directed towards either the pyrazine ring or the malonate's central carbon.
Modification at the Pyrazine Ring: The chlorine atom can be replaced by a variety of nucleophiles. For example, palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig amination reactions allow for the introduction of aryl, vinyl, or amino groups at this position. This creates a range of diethyl (3-substituted-2-pyrazinyl)malonates, each with unique electronic and steric properties.
Modification at the Malonate Carbon: The acidic proton of the active methylene group can be readily removed by a suitable base (e.g., sodium ethoxide) to form a stabilized carbanion. This nucleophile can then be used in alkylation or acylation reactions to introduce new substituents at the alpha-position of the malonate, leading to α-substituted-α-(3-chloro-2-pyrazinyl)malonate derivatives.
Contributions to Method Development in Organic Synthesis
The unique structure of this compound makes it a useful substrate for exploring and developing new synthetic methodologies.
Development of Novel Carbon-Carbon Bond Forming Reactions
The malonate moiety is a classic substrate for carbon-carbon bond formation. The enolate generated from this compound is a soft nucleophile, making it an ideal candidate for Michael additions into α,β-unsaturated systems. Furthermore, its application in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions could be explored to generate chiral, non-racemic products. The pyrazinyl group's electronic properties can influence the stereoselectivity and reactivity in such transformations. While general malonate esters are widely used, specific studies focusing on this compound in developing new C-C bond-forming protocols are an area ripe for investigation.
Future Research Directions and Perspectives
Exploration of Novel and Efficient Synthetic Routes
Currently, there are no established synthetic routes specifically for Diethyl (3-chloro-2-pyrazinyl)malonate in the public domain. Future research should prioritize the development of efficient and scalable methods for its preparation. A plausible and direct approach would involve the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine (B116531) and diethyl malonate.
A proposed synthetic scheme is presented below:
Scheme 1: Proposed Synthesis of this compound

In this proposed reaction, 2,3-dichloropyrazine reacts with diethyl malonate in the presence of a suitable base to yield the target compound.
Key research objectives in this area would include:
Optimization of Reaction Conditions: A systematic investigation into various bases (e.g., sodium hydride, potassium carbonate, organic bases), solvents, and temperature profiles will be crucial to maximize the yield and purity of the product.
Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis could significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. rasayanjournal.co.in
Flow Chemistry Approaches: The development of a continuous flow process for the synthesis could offer advantages in terms of safety, scalability, and product consistency.
Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Derivatives
The malonate moiety in this compound presents an opportunity for the introduction of chirality. Future research could focus on the development of asymmetric synthetic methods to produce enantiomerically pure derivatives, which is of particular importance in the pharmaceutical industry.
Potential strategies to explore include:
Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts in the alkylation of the malonate group could provide a direct route to chiral derivatives.
Enantioselective Decarboxylative Alkylation: Following the initial synthesis, the diethyl malonate group can be hydrolyzed and subsequently undergo enantioselective decarboxylative alkylation to introduce a stereocenter.
Table 1: Potential Chiral Catalysts for Asymmetric Synthesis
| Catalyst Type | Potential Advantages |
|---|---|
| Chiral Phase-Transfer Catalysts | Mild reaction conditions, high enantioselectivity. |
| Chiral Metal Complexes | High turnover numbers, broad substrate scope. |
Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities
The chemical structure of this compound suggests a wide array of potential chemical transformations that are yet to be explored. A thorough investigation of its reactivity will be essential to unlock its full potential as a synthetic intermediate.
Key areas for future investigation include:
Cross-Coupling Reactions: The chlorine atom on the pyrazine (B50134) ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce diverse substituents.
Reactions of the Malonate Group: The active methylene (B1212753) group of the diethyl malonate moiety can participate in a variety of reactions, including alkylation, acylation, and condensation reactions.
Cyclization Reactions: The proximity of the malonate and the pyrazine ring may allow for intramolecular cyclization reactions to form novel heterocyclic systems.
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
Future research should be guided by the principles of green chemistry to ensure that the synthesis and subsequent transformations of this compound are environmentally benign. mdpi.compreprints.orgresearchgate.nettandfonline.com
Key green chemistry approaches to consider are:
Use of Greener Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media. mdpi.com
Catalytic Methods: Prioritizing the use of catalytic methods over stoichiometric reagents to minimize waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Computational Design and Validation of Novel Pyrazine-Malonate Derivatives
Computational chemistry can play a pivotal role in guiding the future research directions for this compound and its derivatives. mdpi.comnih.gov In silico methods can be employed to predict the properties and potential applications of novel compounds before their synthesis.
Future computational studies could focus on:
Molecular Docking Studies: Designing novel derivatives and using molecular docking to predict their binding affinity to various biological targets, which could guide the development of new therapeutic agents.
DFT Calculations: Employing Density Functional Theory (DFT) to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the chemical structure of derivatives with their biological activity.
Table 2: Proposed Computational Studies for Novel Pyrazine-Malonate Derivatives
| Computational Method | Research Goal |
|---|---|
| Molecular Docking | Identification of potential biological targets. |
| DFT Calculations | Understanding reactivity and reaction mechanisms. |
This compound represents a promising yet untapped resource in the field of organic chemistry. The future research directions outlined in this article provide a comprehensive roadmap for the exploration of its synthesis, reactivity, and potential applications. By embracing modern synthetic techniques, asymmetric catalysis, green chemistry principles, and computational modeling, the scientific community can unlock the full potential of this versatile molecule and its derivatives, paving the way for new discoveries in materials science and medicinal chemistry.
Q & A
Q. What are the fundamental synthetic routes for preparing diethyl (3-chloro-2-pyrazinyl)malonate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of malonic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), followed by halogenation at the pyrazinyl moiety. Key steps include:
- Esterification : Reaction of malonic acid with ethanol under reflux, requiring anhydrous conditions to avoid hydrolysis .
- Chlorination : Electrophilic substitution using reagents like POCl₃ or SOCl₂ under controlled temperature (60–80°C) to ensure regioselectivity at the 3-position of the pyrazine ring .
- Purification : Vacuum distillation or recrystallization to isolate the product. Yield optimization depends on stoichiometric ratios (e.g., excess chlorinating agent) and reaction time.
Q. How is diethyl malonate utilized in Claisen condensation reactions, and what are its advantages in forming β-keto esters?
Diethyl malonate acts as a nucleophile in Claisen condensations due to its enolizable α-hydrogens. The enolate ion attacks carbonyl carbons of esters/ketones, forming β-keto esters. Advantages include:
- High enolization tendency : Stabilized by two electron-withdrawing ester groups, enabling efficient nucleophilic attack .
- Versatility : Facilitates carbon-carbon bond formation in complex molecule synthesis (e.g., pharmaceuticals). Reaction conditions (base strength, solvent polarity) critically influence product selectivity .
Q. What spectroscopic methods are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and confirms chlorination via absence of aromatic proton signals at the 3-position .
- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and 600–800 cm⁻¹ (C-Cl stretch) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for C₁₁H₁₃ClN₂O₄) confirm molecular weight .
Advanced Research Questions
Q. How do reaction kinetics and stereochemical outcomes vary in catalytic asymmetric syntheses involving diethyl malonate derivatives?
Asymmetric catalysis (e.g., using rare earth metal-Schiff base complexes) enables enantioselective transformations. For example:
- Ring-opening of meso-aziridines : Diethyl malonate acts as a nucleophile, with heterodinuclear catalysts (La/Yb) achieving >97% enantiomeric excess (ee). Reaction rates depend on ligand stereoelectronic effects and solvent polarity .
- Enzymatic decarboxylation : Engineered aryl malonate decarboxylases (AMDase) produce chiral carboxylic acids with high ee under mild conditions, avoiding harsh bases .
Q. What mechanisms underlie the neurotoxic interactions between malonate derivatives and dopaminergic/glutamatergic systems?
- Metabolic inhibition : Malonate inhibits succinate dehydrogenase, disrupting mitochondrial energy production and increasing reactive oxygen species (ROS) in striatal neurons .
- Synergistic toxicity : Co-administration with 3,4-methylenedioxymethamphetamine (MDMA) exacerbates dopamine depletion via serotonin-dopamine crosstalk, validated by fluoxetine (SSRI) blockade experiments .
- Excitotoxicity : Glutamate release from corticostriatal pathways amplifies Ca²⁺ influx, triggering apoptosis. Lesion studies show ~50% reduced toxicity in glutamatergic/dopaminergic pathway-ablated models .
Q. How do structural modifications (e.g., fluorination) alter the physicochemical and biological properties of diethyl malonate derivatives?
- Fluorinated analogs : Substitution with tetrafluorobenzoyl groups (e.g., C₁₄H₁₂F₄O₅) enhances lipophilicity (logP increase by ~1.5) and antimicrobial activity (MIC reduction by 4-fold against S. aureus) due to electronegativity and membrane disruption .
- Crystal engineering : X-ray diffraction of diethyl 2-(2-sulfanylquinolin-3-yl)methylidenemalonate reveals intermolecular H-bonding (S–H⋯O=C) and π-π stacking, influencing solubility and stability .
Data Contradictions and Resolution
Q. Discrepancies in reported malonate toxicity thresholds: How can experimental design account for variability?
- In vitro vs. in vivo models : Neurotoxicity EC₅₀ values range from 0.5 mM (cell cultures) to 2 mM (rat striatum), attributed to differences in blood-brain barrier penetration and metabolic clearance .
- Mitigation strategies : Use isotopically labeled malonate (e.g., ¹⁴C-acetate precursors) to trace metabolic flux and compartmentalization in brain tissues, resolving conflicting biodistribution data .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
